N-(3-chlorophenyl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide
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Overview
Description
N-(3-chlorophenyl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide is a complex organic compound that belongs to the class of imidazo[1,2-a]benzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide typically involves multi-step organic reactions. The starting materials often include 3-chloroaniline, pyridine-2-carboxaldehyde, and other reagents. The key steps may involve:
Condensation Reactions: Formation of the imidazo[1,2-a]benzimidazole core.
Acylation: Introduction of the acetamide group.
Purification: Techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow chemistry, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole ring.
Reduction: Reduction reactions can occur at the carbonyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can take place on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of new materials with specific properties.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes.
Receptor Binding: May interact with biological receptors.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Antimicrobial Activity: Possible use as an antimicrobial agent.
Industry
Chemical Synthesis: Intermediate in the synthesis of other complex molecules.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]benzimidazole Derivatives: Compounds with similar core structures.
Chlorophenyl Derivatives: Compounds with a chlorophenyl group.
Uniqueness
The unique combination of the imidazo[1,2-a]benzimidazole core with the chlorophenyl and pyridinylmethyl groups may confer specific biological activities and properties that distinguish it from other similar compounds.
Conclusion
N-(3-chlorophenyl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide is a complex and potentially valuable compound with diverse applications in chemistry, biology, medicine, and industry
Properties
Molecular Formula |
C23H18ClN5O2 |
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Molecular Weight |
431.9 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-[2-oxo-3-(pyridin-2-ylmethyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]acetamide |
InChI |
InChI=1S/C23H18ClN5O2/c24-15-6-5-8-16(12-15)26-21(30)13-20-22(31)28(14-17-7-3-4-11-25-17)23-27-18-9-1-2-10-19(18)29(20)23/h1-12,20H,13-14H2,(H,26,30) |
InChI Key |
HBDPUILPIKCGTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(C(=O)N3CC4=CC=CC=N4)CC(=O)NC5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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